molecular formula C22H23N3O5S B12216280 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B12216280
M. Wt: 441.5 g/mol
InChI Key: LMKKKJOECICNOX-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxidotetrahydrothiophen ring, a phenyl group, a pyrazol ring, and a dimethoxybenzamide moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.

Mechanism of Action

The compound exerts its effects primarily through the modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The compound’s interaction with GIRK channels can influence pain perception, epilepsy, reward/addiction, and anxiety .

Comparison with Similar Compounds

Similar compounds include other pyrazol derivatives and dioxidotetrahydrothiophen-containing molecules. Compared to these compounds, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H23N3O5S/c1-29-18-10-16(11-19(12-18)30-2)22(26)23-21-13-20(15-6-4-3-5-7-15)24-25(21)17-8-9-31(27,28)14-17/h3-7,10-13,17H,8-9,14H2,1-2H3,(H,23,26)

InChI Key

LMKKKJOECICNOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)OC

Origin of Product

United States

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